molecular formula C20H30N2O5 B4943857 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide

Numéro de catalogue B4943857
Poids moléculaire: 378.5 g/mol
Clé InChI: KPRPOYGZJWWCBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to resistance to chemotherapy and radiation therapy. Venetoclax has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) in patients with specific genetic mutations.

Mécanisme D'action

BCL-2 is a key regulator of apoptosis, or programmed cell death, in cells. It prevents apoptosis by binding to and inhibiting pro-apoptotic proteins such as BAX and BAK. Venetoclax selectively binds to BCL-2 and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to have minimal effects on platelet counts and coagulation parameters, making it a promising treatment option for patients with CLL who are at risk for bleeding complications.

Avantages Et Limitations Des Expériences En Laboratoire

Venetoclax has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it has limitations such as its potential for resistance and the need for specific genetic mutations for its efficacy.

Orientations Futures

For research on Venetoclax include exploring its efficacy in combination with other therapies, identifying biomarkers for patient selection, and developing strategies to overcome resistance. Additionally, research on the mechanism of action of Venetoclax could lead to the development of new therapies targeting BCL-2 and other anti-apoptotic proteins.

Méthodes De Synthèse

The synthesis of Venetoclax involves several chemical reactions, starting with the reaction of 4-methoxybenzoyl chloride with 3-aminophenol to form 3-(4-methoxybenzoyl)aminophenol. This compound is then reacted with 1-(methoxymethyl)propylamine to form N-(1-(methoxymethyl)propyl)-3-(4-methoxybenzoyl)aminophenol. The final step involves the reaction of this compound with 1-acetyl-4-piperidinol to form Venetoclax.

Applications De Recherche Scientifique

Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis in cancer cells by selectively binding to BCL-2 and inhibiting its anti-apoptotic function.

Propriétés

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(1-methoxybutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-16(13-25-3)21-20(24)15-6-7-18(26-4)19(12-15)27-17-8-10-22(11-9-17)14(2)23/h6-7,12,16-17H,5,8-11,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRPOYGZJWWCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.